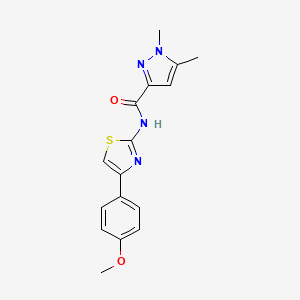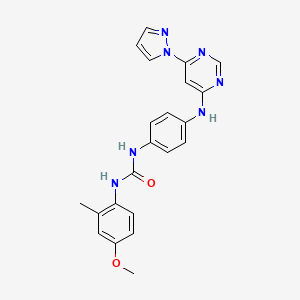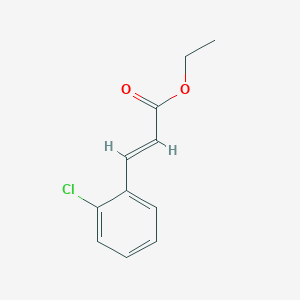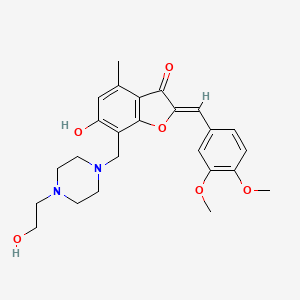![molecular formula C12H10BrClN2 B2476582 2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]- CAS No. 877162-94-2](/img/structure/B2476582.png)
2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]- is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly known as 'BPC-157' and has been studied for its therapeutic effects.
Mécanisme D'action
The mechanism of action of BPC-157 is not fully understood, but it is believed to work by promoting the formation of new blood vessels, increasing cell proliferation, and reducing inflammation. It has also been shown to stimulate the production of growth factors and promote tissue regeneration.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, promote tissue regeneration, and improve blood flow. BPC-157 has also been shown to have a protective effect on the liver, kidneys, and gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPC-157 in lab experiments is its potential therapeutic effects on various organs and tissues. However, the synthesis of BPC-157 can be challenging, and its stability and bioavailability can be affected by various factors. Additionally, further studies are needed to determine the optimal dosage and administration route for BPC-157.
Orientations Futures
There are several future directions for the study of BPC-157. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for BPC-157. Finally, the mechanism of action of BPC-157 needs to be further elucidated to fully understand its therapeutic effects.
Conclusion:
In conclusion, BPC-157 is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-ulcer, and wound healing properties and has shown promise in the treatment of various conditions. However, further studies are needed to fully understand its mechanism of action and determine its optimal dosage and administration route.
Méthodes De Synthèse
BPC-157 is a synthetic peptide that can be synthesized using solid-phase peptide synthesis. The synthesis process involves the coupling of amino acids in a specific sequence to form the peptide. The synthesis of BPC-157 requires the use of specialized equipment and expertise, making it a challenging process.
Applications De Recherche Scientifique
BPC-157 has been studied for its therapeutic effects on various organs and tissues, including the gastrointestinal tract, liver, kidneys, and brain. It has been shown to have anti-inflammatory, anti-ulcer, and wound healing properties. BPC-157 has also been studied for its potential to treat various conditions such as inflammatory bowel disease, liver damage, and traumatic brain injury.
Propriétés
IUPAC Name |
6-bromo-N-[(2-chlorophenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2/c13-11-6-3-7-12(16-11)15-8-9-4-1-2-5-10(9)14/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNOGEPCPDGJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476499.png)
![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)
![2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine](/img/structure/B2476502.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476503.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)

![N-(2-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2476511.png)

![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)

![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)

